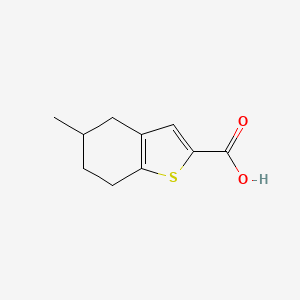

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

Description

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing sulfur atoms. The compound is alternatively known by several synonyms including 5-methyl-4,5,6,7-tetrahydrobenzothiophene-2-carboxylic acid and 5-Methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-2-carboxylic acid. The molecular formula C₁₀H₁₂O₂S indicates the presence of ten carbon atoms, twelve hydrogen atoms, two oxygen atoms, and one sulfur atom, resulting in a molecular weight of 196.27 grams per mole.

The structural identification reveals a benzothiophene scaffold where the benzene ring has been saturated at positions 4, 5, 6, and 7, creating a cyclohexane-like six-membered ring fused to the thiophene moiety. The carboxylic acid functional group occupies position 2 of the thiophene ring, while a methyl group is substituted at position 5 of the saturated six-membered ring. The Standard International Chemical Identifier key for this compound is AKQCTDMGIZKFRX-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification.

The three-dimensional conformational analysis of this molecule reveals the chair-like conformation of the saturated six-membered ring, which influences the overall molecular geometry and potential intermolecular interactions. The carboxylic acid group provides a site for hydrogen bonding and ionic interactions, while the methyl substitution introduces steric considerations that may affect binding affinity and molecular recognition processes.

Historical Development in Heterocyclic Chemistry

The development of benzothiophene chemistry traces its origins to the broader exploration of sulfur-containing heterocycles, which gained momentum in the late nineteenth and early twentieth centuries. Thiophene itself was discovered by Viktor Meyer in 1882 as a contaminant in benzene, identified through its characteristic blue coloration reaction with isatin and sulfuric acid. This foundational discovery paved the way for subsequent investigations into more complex sulfur heterocycles, including benzothiophenes and their derivatives.

The synthesis and characterization of tetrahydrobenzothiophene derivatives emerged as part of the systematic exploration of reduced aromatic heterocycles during the mid-twentieth century. Researchers recognized that the saturation of aromatic rings could dramatically alter the chemical and biological properties of heterocyclic compounds, leading to investigations of various reduction patterns and substitution schemes. The specific derivative this compound represents a culmination of these synthetic efforts, combining partial saturation with functional group incorporation.

Contemporary research in benzothiophene chemistry has been driven by the recognition of these scaffolds as privileged structures in medicinal chemistry. Benzothiophene and its derivatives have demonstrated remarkable structural versatility, with the ability to accommodate various substituents and functional groups while maintaining favorable pharmacological properties. The development of efficient synthetic methodologies, including one-pot cyclization procedures and metal-catalyzed coupling reactions, has facilitated access to diverse benzothiophene derivatives.

The historical trajectory of heterocyclic chemistry research has increasingly emphasized the importance of structure-activity relationships and the systematic modification of lead compounds. In this context, this compound exemplifies the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry, where precise structural modifications are employed to optimize desired properties.

Position Within Benzothiophene Derivative Classifications

Within the comprehensive classification system of benzothiophene derivatives, this compound occupies a specific position as a saturated benzothiophene carboxylic acid derivative. Benzothiophenes are generally classified based on several structural criteria, including the degree of saturation, substitution patterns, and functional group incorporation. The compound under investigation belongs to the tetrahydrobenzothiophene subclass, characterized by complete saturation of the benzene ring portion of the bicyclic system.

The classification hierarchy places this compound within the broader category of sulfur-containing heterocycles, specifically as a member of the five-membered ring heterocycles fused to carbocyclic systems. The presence of the carboxylic acid functional group further categorizes it among the carboxylated benzothiophene derivatives, a subclass of considerable synthetic and biological interest. The methyl substitution at position 5 distinguishes it from the parent tetrahydrobenzothiophene-2-carboxylic acid, introducing additional structural complexity and potential for specific molecular interactions.

Comparative analysis with related compounds reveals the systematic nature of benzothiophene derivative development. For instance, 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid serves as the unsubstituted parent compound, while other derivatives such as 5-Methyl-1-benzothiophene-2-carboxylic acid represent aromatic analogs. This systematic variation allows researchers to probe structure-activity relationships and optimize molecular properties for specific applications.

The positioning of this compound within this classification system reflects its role as a structurally modified analog designed to explore the effects of alkyl substitution on the tetrahydrobenzothiophene scaffold. The compound represents an important member of the expanding library of benzothiophene derivatives that continue to contribute to our understanding of heterocyclic chemistry and its applications in various scientific disciplines.

Properties

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h5-6H,2-4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQCTDMGIZKFRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407393 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588698-05-9 | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyanation and Hydrolysis Route

Step 1: Cyanation

The intermediate compound 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 3) is reacted with a metal cyanide (preferably 1.5 equivalents of metal cyanide such as sodium cyanide) in an inert solvent like N,N-dimethylacetamide (preferred) or others such as dimethylformamide, benzene, or toluene.- Reaction conditions: Temperature between 140–160 °C, duration 13–20 hours.

- Outcome: Formation of 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 4).

- Isolation: Compound 4 can be isolated as an acid salt (preferably hydrochloride) by aqueous sodium bicarbonate treatment followed by solvent extraction (e.g., with toluene).

Step 2: Hydrolysis

Compound 4 is hydrolyzed using an aqueous solution of alkali metal hydroxide (preferably lithium hydroxide) in solvents such as ethanol, methanol, or 2-propanol.- Reaction conditions: Temperature 40–70 °C, duration 5–10 hours.

- Outcome: Conversion to 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid (compound 5).

- Isolation: Acidification with hydrochloric acid to precipitate the acid or its salt form.

This route is favored for its industrial applicability due to fewer steps and use of inexpensive materials.

Reduction and Trihalogenoacetylation Route

- Starting from compound (2), reduction yields 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound 6).

- Compound 6 undergoes trihalogenoacetylation followed by hydrolysis to yield the target acid.

- This method involves more steps but offers alternative synthetic flexibility.

Reaction Conditions and Solvent Selection

| Step | Solvent Type | Preferred Solvent(s) | Temperature Range | Reaction Time |

|---|---|---|---|---|

| Cyanation | Amide solvents, aromatic hydrocarbons | N,N-dimethylacetamide, toluene | 140–160 °C | 13–20 hours |

| Hydrolysis | Alcoholic solvents, acetone, acetonitrile | Ethanol (preferred), methanol, 2-propanol | 40–70 °C | 5–10 hours |

| Initial bromination or reduction | Alcoholic solvents, ethers, acetonitrile | 2-propanol (preferred), methanol, ethanol | 0–boiling point of solvent (often 45–boiling) | 2–5 hours |

Acidic Compounds for Salt Formation

Throughout the process, acidic compounds are used to isolate stable salts of intermediates or final products. Examples include:

- Organic carboxylic acids: oxalic acid, acetic acid, benzoic acid, malic acid, tartaric acid, succinic acid, maleic acid, fumaric acid.

- Organic sulfonic acids: p-toluenesulfonic acid, methanesulfonic acid.

- Inorganic acids: hydrochloric acid (preferred), hydrobromic acid, sulfuric acid, phosphoric acid.

Hydrobromic acid is preferred for initial salt formation, while hydrochloric acid is favored for final acid isolation.

Research Findings and Industrial Implications

- The process described in patent US8058440B2 emphasizes the use of inexpensive starting materials and fewer production steps, making it suitable for industrial scale-up.

- The isolation of intermediates as acid salts enhances their stability and facilitates purification.

- Reaction times and temperatures have been optimized to balance yield and purity.

- The use of 2-propanol as a solvent in early steps is preferred due to its solvent properties and reaction efficiency.

- The cyanation step is crucial and requires careful control of temperature and solvent to maximize yield and minimize byproducts.

- Hydrolysis with lithium hydroxide in ethanol provides efficient conversion to the carboxylic acid with good yields.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Bromination/Reduction | Catalytic secondary amine, reduction agents | 2-propanol, methanol | 0–boiling point | 2–5 | Isolation by filtration as crystals |

| Cyanation | Metal cyanide (1.5 eq), no CuBr2 needed | N,N-dimethylacetamide, toluene | 140–160 | 13–20 | Isolation as hydrochloride salt |

| Hydrolysis | Alkali metal hydroxide (LiOH preferred) | Ethanol (preferred), methanol, 2-propanol | 40–70 | 5–10 | Acidification with HCl for isolation |

| Salt formation | Acidic compounds (HBr, HCl, organic acids) | Various | Ambient | Variable | Enhances stability and purification |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the carboxylic acid group to form alcohols or aldehydes.

Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to target specific pathways involved in tumor growth and metastasis .

2. Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that it may offer protective benefits against neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .

3. Antimicrobial Properties

The antimicrobial properties of this compound have also been investigated. Studies indicate that it exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics .

Materials Science

1. Polymer Synthesis

In materials science, this compound is used as a building block for synthesizing novel polymers. Its unique structure allows for the creation of materials with specific mechanical and thermal properties. Research has demonstrated that incorporating this compound into polymer matrices can enhance their durability and resistance to environmental degradation .

2. Organic Electronics

The application of this compound in organic electronics is another promising area. It has been utilized in the development of organic semiconductors due to its favorable electronic properties. These materials are being explored for use in flexible displays and solar cells .

Environmental Science

1. Biodegradation Studies

The environmental impact of synthetic compounds is a growing concern. Studies have examined the biodegradability of this compound in various environmental conditions. Results indicate that this compound can be effectively degraded by certain microbial strains, suggesting its potential for use in bioremediation efforts .

2. Soil Health Improvement

Additionally, research has shown that this compound can enhance soil health by promoting beneficial microbial activity. Its application in agricultural practices may lead to improved soil fertility and crop yields .

Summary Table of Applications

| Field | Application | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation |

| Neuroprotective Effects | Reduces oxidative stress in neuronal cells | |

| Antimicrobial Properties | Active against various bacterial strains | |

| Materials Science | Polymer Synthesis | Enhances durability and resistance |

| Organic Electronics | Used in organic semiconductors | |

| Environmental Science | Biodegradation Studies | Effectively degraded by specific microbes |

| Soil Health Improvement | Promotes beneficial microbial activity |

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is not fully elucidated. its biological activity is thought to be related to its ability to interact with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Similar Compounds

- 4,5,6,7-Tetrahydro-1-benzothiophene-2-carboxylic acid

- 5-Ethyl-thiophene-2-carboxylic acid

- 5-Methyl-4-phenyl-thiophene-3-carboxylic acid

Uniqueness

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the benzothiophene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Biological Activity

Overview

5-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a member of the benzothiophene family, which consists of fused benzene and thiophene rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C10H11O2S

- Molecular Weight : 197.26 g/mol

- CAS Number : 40133-07-1

Medicinal Chemistry Applications

Research indicates that this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown promise in several biological activities:

-

Anti-inflammatory Activity :

- Studies have demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .

- A notable study found that specific analogs exhibited significant inhibition of COX-2 activity, suggesting their potential use in treating inflammatory conditions.

-

Antimicrobial Properties :

- The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria .

- The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Anticancer Potential :

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound's carboxylic acid group allows it to form hydrogen bonds with active sites of enzymes, effectively inhibiting their function.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptors involved in inflammation and cancer progression.

Comparative Analysis

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammation, administration of a derivative of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls. Histological analysis confirmed decreased infiltration of inflammatory cells .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that compounds with higher lipophilicity exhibited enhanced membrane disruption capabilities. The most effective derivative had a minimum inhibitory concentration (MIC) lower than standard antibiotics .

Q & A

Q. What are the established synthetic routes for 5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via chemoselective reduction of 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using triethylsilane (Et₃SiH) and iodine (I₂). This method selectively reduces the formyl group to a methyl group while preserving the carboxylic acid functionality. Reaction optimization requires anhydrous conditions and controlled stoichiometry (1:1.2 molar ratio of substrate to Et₃SiH). Yields typically range from 75–85% after purification by column chromatography . Alternative route: Ethyl ester derivatives (e.g., Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate) can undergo hydrolysis under basic conditions (NaOH/MeOH/H₂O) to yield the carboxylic acid .

Q. How is the structural characterization of this compound performed, and what key spectral data confirm its identity?

- ¹H NMR : Absence of the aldehyde proton (~9–10 ppm) and presence of a singlet at δ 2.41 ppm (3H, CH₃) confirm methyl group formation.

- IR : Loss of the aldehyde C=O stretch (~1700 cm⁻¹) and retention of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) are critical markers.

- LCMS : Molecular ion peak at m/z 224 [M+H]⁺ aligns with the molecular formula C₁₁H₁₃O₂S .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves in DMSO or methanol. Stability tests indicate degradation under prolonged exposure to light or moisture. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C to prevent carboxylic acid dimerization .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculations can predict electron density distribution, highlighting the nucleophilic character of the sulfur atom in the benzothiophene ring. This informs catalytic coupling reactions (e.g., Suzuki-Miyaura) by identifying favorable sites for cross-coupling with boronic acids. Example: The methyl group at position 5 sterically hinders the C-3 position, directing reactivity to C-2 .

Q. What strategies mitigate side reactions during functionalization of the benzothiophene core?

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to temporarily protect the carboxylic acid during alkylation or amidation reactions .

- Chemoselective Reagents : Employ mild oxidizing agents (e.g., NaIO₄) to avoid over-oxidation of the thiophene ring .

Q. How do crystallographic studies inform intermolecular interactions relevant to material science applications?

Single-crystal X-ray diffraction reveals a planar benzothiophene core with a dihedral angle of 3.6° between the carboxylic acid and methyl groups. Classical O–H∙∙∙O hydrogen bonds form centrosymmetric dimers (bond length: 1.82 Å), critical for designing supramolecular assemblies. Crystal data: Monoclinic, space group P2₁/c, unit cell parameters a = 7.42 Å, b = 10.15 Å, c = 12.30 Å .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How can methodological variables be standardized?

Variations in yield (e.g., 75% vs. 92% for similar routes) arise from differences in solvent purity, catalyst aging, or workup protocols. Standardization involves:

Q. Conflicting NMR assignments for methyl group positioning: What validation methods are recommended?

Overlap in aromatic proton signals can lead to misinterpretation. Use NOESY or COSY to confirm spatial proximity between the methyl group and adjacent protons. Complementary ¹³C NMR data (e.g., δ 22.1 ppm for CH₃) further resolve ambiguities .

Methodological Tables

Table 1. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a = 7.42, b = 10.15, c = 12.30 |

| Dihedral angle | 3.6° |

| Hydrogen bond length | 1.82 Å |

Table 2. Synthetic Yield Optimization

| Condition | Yield Range (%) |

|---|---|

| Fresh Et₃SiH | 80–85 |

| Aged Et₃SiH (>3 mo) | 60–70 |

| Anhydrous solvent | 75–85 |

| Ambient humidity | 50–65 |

Future Research Directions

- In vivo metabolic profiling : Track the compound’s stability in biological matrices using LC-MS/MS.

- Hybrid materials : Explore coordination polymers via metal-carboxylate linkages (e.g., Zn²⁺ or Cu²⁺).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.